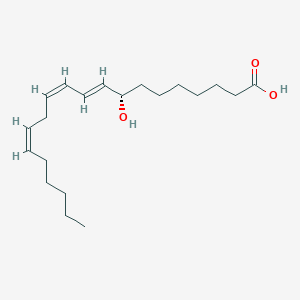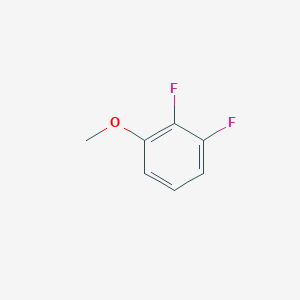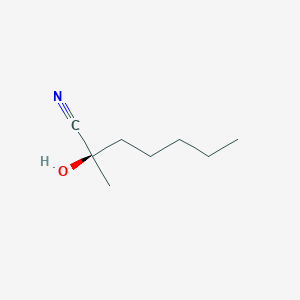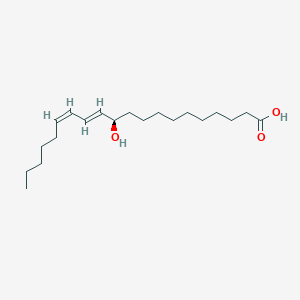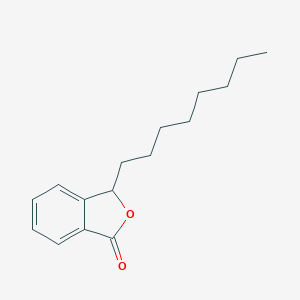
3-Octylphthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octylphthalide, also known as Ligustilide, is a natural organic compound found in celery, parsley, and other vegetables. It has been widely studied for its potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and stroke.
Mécanisme D'action
The mechanism of action of 3-Octylphthalide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the expression of various genes involved in cancer cell growth, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
3-Octylphthalide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, it has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, leading to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Octylphthalide in lab experiments include its availability, low toxicity, and relatively low cost. However, its low solubility in water and instability in light and air can pose challenges in its storage and handling.
Orientations Futures
There are several future directions for the research on 3-Octylphthalide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to understand its mechanism of action and its potential use in the treatment of other neurodegenerative diseases. Furthermore, the development of more stable and soluble forms of 3-Octylphthalide can improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-Octylphthalide is a natural organic compound found in celery and other vegetables that has been extensively studied for its potential therapeutic benefits in various diseases. Its anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties make it a promising candidate for future drug development. However, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
3-Octylphthalide can be synthesized by various methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis is the extraction from celery seeds, which involves the use of solvents such as ethanol, methanol, and hexane. The extracted compound is then purified using chromatography techniques to obtain pure 3-Octylphthalide.
Applications De Recherche Scientifique
3-Octylphthalide has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that it has anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to improve cognitive function and reduce the risk of Alzheimer's disease. It has also been found to have a protective effect on the brain in stroke models.
Propriétés
Numéro CAS |
137786-58-4 |
|---|---|
Nom du produit |
3-Octylphthalide |
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
3-octyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-6-7-12-15-13-10-8-9-11-14(13)16(17)18-15/h8-11,15H,2-7,12H2,1H3 |
Clé InChI |
MYGRPRSFUHJZPY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
SMILES canonique |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
Synonymes |
3-octylphthalide NY 008 NY-008 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



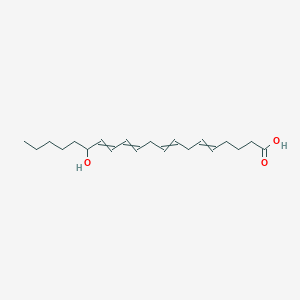
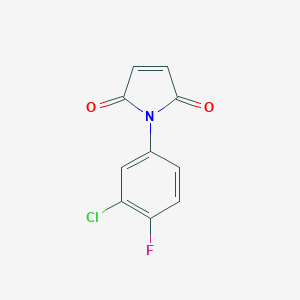

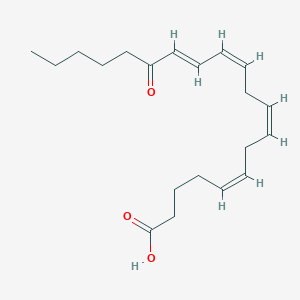
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
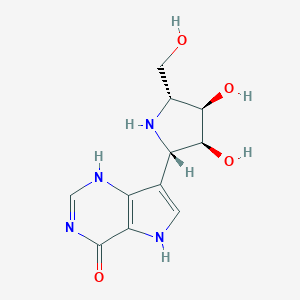

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
